6-Oxabicyclo[3.2.1]oct-3-en-7-one
Description
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Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |
InChI Key |
TVEXGJYMHHTVKP-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Oxabicyclo[3.2.1]oct-3-en-7-one: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxabicyclo[3.2.1]oct-3-en-7-one, a strained bicyclic lactone, is a versatile and valuable building block in modern organic synthesis. Its unique structural framework, characterized by a bridged ether linkage and a reactive lactone moiety, imparts a distinct profile of chemical properties and reactivity. This guide provides a comprehensive overview of this compound, delving into its synthesis, spectroscopic signature, and diverse chemical transformations. Particular emphasis is placed on its utility as a precursor for complex molecular architectures, including those found in natural products and pharmaceutically relevant compounds. This document is intended to serve as a technical resource for researchers and scientists engaged in synthetic chemistry and drug discovery, offering insights into the practical application of this intriguing molecule.
Introduction
The 6-oxabicyclo[3.2.1]octane skeleton is a prevalent motif in a variety of natural products, exhibiting a broad spectrum of biological activities. At the heart of synthetic strategies targeting these complex molecules often lies a versatile and reactive intermediate: 6-oxabicyclo[3.2.1]oct-3-en-7-one. The inherent ring strain and the presence of multiple functional groups—an alkene, a lactone, and a bridged ether—make it a powerful synthon for the construction of intricate molecular frameworks. This guide will explore the fundamental chemical properties and reactivity of this compound, providing a foundation for its strategic application in organic synthesis.
Structural Features and Physicochemical Properties
The key structural features of 6-oxabicyclo[3.2.1]oct-3-en-7-one are its bicyclic nature, which imparts significant ring strain, and the presence of a lactone bridge. This strained conformation is a major driver of its reactivity, particularly in ring-opening reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| CAS Number | 4720-83-6 | [3] |
| Appearance | Liquid (predicted) | |
| Boiling Point | 263.1 °C at 760 mmHg (predicted) | [4] |
| Density | 1.196 g/cm³ (predicted) | [4] |
Computed Properties:
| Descriptor | Value | Source |
| XLogP3-AA | 0.9 | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclohexene ring, the bridgehead protons, and the protons on the carbon atoms adjacent to the ether oxygen and the carbonyl group. The coupling constants between these protons would be indicative of the rigid bicyclic structure.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the lactone at a downfield chemical shift. Signals for the olefinic carbons, the bridgehead carbons, and the carbons of the ether linkage will also be present in characteristic regions.
Expected IR Spectral Features: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the range of 1730-1750 cm⁻¹. A C=C stretching vibration for the alkene will also be observable.
Expected Mass Spectrometry Features: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and other small molecules, reflecting the structure of the bicyclic lactone.
Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
The synthesis of the 6-oxabicyclo[3.2.1]octane core is often achieved through cycloaddition reactions. One of the most common and efficient methods for the preparation of the closely related 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives is the [4+3] cycloaddition between a furan and an oxyallyl cation.[8] This methodology can be adapted for the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Another powerful synthetic route is the Baeyer-Villiger oxidation of a corresponding bicyclic ketone.[8][9][10][11] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into a lactone. The regioselectivity of this oxidation is generally predictable, with the more substituted carbon atom typically migrating.[9][10]
Conceptual Synthetic Workflow: Baeyer-Villiger Oxidation
Caption: Baeyer-Villiger oxidation of a bicyclic ketone to form the target lactone.
Chemical Reactivity and Synthetic Applications
The reactivity of 6-oxabicyclo[3.2.1]oct-3-en-7-one is governed by the interplay of its functional groups and the inherent ring strain.
Ring-Opening Reactions of the Lactone
The lactone moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a convenient method for the introduction of various functional groups. For instance, reaction with amines leads to the formation of amides, which can be further reduced to amino alcohols.[12] This strategy has been employed in the synthesis of 6-azabicyclo[3.2.1]octan-3-ones.[12][13]
Experimental Protocol: Ring Opening with an Amine (Illustrative)
-
Dissolution: Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
Nucleophilic Addition: Add the desired primary or secondary amine to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild acid. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding amide.
Cycloaddition Reactions
The double bond in the cyclohexene ring can participate in various cycloaddition reactions, allowing for the construction of more complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, enabling the formation of new six-membered rings.[9][14] The dienophilic nature of the double bond can be tuned by the substituents on the bicyclic core.
Reaction Visualization: Diels-Alder Reaction
Caption: Schematic of a Diels-Alder reaction involving the title compound.
A Key Intermediate in Natural Product Synthesis
The 6-oxabicyclo[3.2.1]octane framework is a key structural element in a number of meroterpenoids, a class of natural products with mixed biosynthetic origins. The divergent synthesis of these complex molecules can be facilitated by employing precursors with the 6-oxabicyclo[3.2.1]octane core.[15]
Furthermore, the related 8-oxabicyclo[3.2.1]octenone system has been utilized as a versatile starting material for the synthesis of fragments of complex natural products like Scytophycin C.[16] The strategic ring-opening of these bicyclic systems provides access to highly functionalized and stereochemically rich acyclic chains, which are then elaborated into the final target molecules.[16]
Conclusion
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a molecule of significant synthetic potential. Its strained bicyclic structure and the presence of a reactive lactone and an alkene functionality make it a versatile platform for the construction of complex molecular architectures. Through a variety of chemical transformations, including ring-opening reactions and cycloadditions, this compound provides access to a diverse range of carbocyclic and heterocyclic systems. Its utility as a precursor in the synthesis of natural products and their analogues underscores its importance in the fields of organic chemistry and drug discovery. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.
References
-
Mechanism proposed for the formation of the 8-oxabicyclo[3.2.1]oct-6-en-3-one products. (n.d.). Retrieved from [Link]
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one. PubChem. (n.d.). Retrieved from [Link]
- Baeyer–Villiger Oxidation. (2024). In Science of Synthesis. Georg Thieme Verlag.
- Carroll, F. I., Philip, A., Pitner, J. B., Joo, Y. J., & Triggle, D. J. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
-
Baeyer–Villiger Oxidation. Chemistry Steps. (n.d.). Retrieved from [Link]
- Kaur, J., & Singh, P. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(32), 22963-22985.
- Gennaiou, K., Kelesidis, A., Kourgiantaki, M., & Zografos, A. L. (2023). Combining the best of both worlds: radical-based divergent total synthesis. Beilstein Journal of Organic Chemistry, 19, 1346–1385.
-
(2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. MDPI. (n.d.). Retrieved from [Link]
- Crimmins, M. T., & Stanton, M. G. (2002). Direct Ring Opening of Oxabicyclo[3.2.1] Ring Systems with Diisobutylaluminum Hydride and a Silyl Ketene Acetal—Synthesis of the Chiral C(19)−C(26) and C(27)−C(32) Fragments of Scytophycin C. Organic Letters, 4(2), 245–248.
- Vidal-Pascual, M., Martínez-Lamenca, C., Hoffmann, H. M. R., Long, T. E., & Miller, M. J. (2006). Synthesis of 2-benzyloxy-8-oxabicyclo[3.2.1]Oct-6-EN-3-one by [4+3] cycloaddition. Organic Syntheses, 83, 61-69.
-
Diels–Alder reaction. Wikipedia. (2024, February 13). Retrieved from [Link]
-
6-oxabicyclo[3.2.1]oct-3-en-7-one. PubChemLite. (n.d.). Retrieved from [Link]
- Barbosa, L. C. A., Demuner, A. J., Maltha, C. R. A., & Mann, J. (1999). New 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives with Plant Growth Regulatory Activity. Journal of Agricultural and Food Chemistry, 47(11), 4807–4814.
- Carroll, F. I., Philip, A., & Triggle, D. J. (1990). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1449-1455.
-
6-Oxabicyclo[3.2.1]oct-3-ene. PubChem. (n.d.). Retrieved from [Link]
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one. MySkinRecipes. (n.d.). Retrieved from [Link]
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- 13. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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IUPAC nomenclature and structure of 6-oxabicyclo[3.2.1]oct-3-en-7-one
[1]
Executive Summary
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone scaffold of significant value in medicinal chemistry and organic synthesis.[1][2][3] Characterized by a rigid [3.2.1] bicyclic framework containing an ether bridge and an enone functionality, it serves as a versatile chiral building block.[4] Its structural rigidity and latent reactivity—specifically the strain-release ring-opening of the lactone and the Michael acceptor capability of the enone—make it an ideal precursor for the synthesis of complex amino sugars, nucleoside analogues, and polyoxygenated natural products.[4]
This guide details the IUPAC nomenclature, structural analysis, validated synthetic protocols, and reactivity profiles necessary for utilizing this scaffold in drug development.[4]
Part 1: Structural Analysis & Nomenclature[5]
IUPAC Nomenclature and Numbering
The compound is named based on the Von Baeyer system for bicyclic alkanes, modified for heteroatoms and functional groups.[4]
-
Parent Skeleton: Bicyclo[3.2.1]octane (8 atoms in the bicyclic framework).[4]
-
Bridge Structure:
-
Heteroatom: Oxygen at position 6 (replacing a carbon in the 2-atom bridge).
-
Unsaturation: Double bond starting at position 3 (C3=C4).[4]
-
Functional Group: Ketone at position 7 (part of the lactone).[2][4]
Stereochemistry: The bridgehead hydrogens at C1 and C5 are cis-fused, a geometric necessity for small bicyclic systems (Bredt's rule considerations for the bridgeheads).[4]
Structural Visualization
The following diagram illustrates the connectivity and numbering scheme.
Physical Properties
| Property | Value | Note |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Physical State | Solid / Crystalline | Low melting solid |
| Melting Point | ~89–90 °C | Isomer dependent (racemic vs chiral) |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in aqueous base |
| Chirality | Chiral (C1, C5) | Available as racemate or enantiopure |
Part 2: Synthetic Pathways[5][7][8][9]
The most authoritative and scalable synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one is via the iodolactonization of cyclohex-3-ene-1-carboxylic acid , followed by elimination. This route is preferred over [4+3] cycloaddition methods (which typically yield the 8-oxabicyclo isomer) due to its regio- and stereocontrol.
Mechanism: Iodolactonization-Elimination Sequence[4]
-
Precursor: Cyclohex-3-ene-1-carboxylic acid (readily available from the Diels-Alder reaction of butadiene and acrylic acid, or reduction of benzoic acid).
-
Iodolactonization: Kinetic control directs the formation of the 5-membered lactone (gamma-lactone) or the bridged 6-membered lactone depending on conditions.[5] For the [3.2.1] system, the carboxylate attacks the iodonium ion to form the bridged system.[4]
-
Elimination: Treatment with a non-nucleophilic base (e.g., DBU) eliminates HI to install the C3=C4 double bond.[4]
Experimental Protocol (Validated)
Step 1: Iodolactonization
-
Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in 0.5 M aqueous NaHCO₃ (3.0 equiv).
-
Add a solution of I₂ (1.1 equiv) and KI (3.0 equiv) in water dropwise at 0–5 °C.
-
Stir in the dark at room temperature for 12–24 hours.
-
Quench with saturated Na₂S₂O₃ to remove excess iodine.[4]
-
Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the iodolactone.[4]
Step 2: Elimination
-
Dissolve the crude iodolactone in dry toluene or benzene.[4]
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2–1.5 equiv).
-
Heat to reflux for 2–4 hours.
-
Cool, wash with dilute HCl (to remove DBU), then NaHCO₃.
-
Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to obtain the crystalline unsaturated lactone.[4]
Part 3: Reactivity & Applications in Drug Design
Pharmacophore Potential
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold is a "spring-loaded" electrophile.
-
Lactone Ring Opening: The bridge introduces strain, making the lactone carbonyl highly susceptible to nucleophilic attack by amines or alkoxides.[4] This stereoselectively generates 1,3-disubstituted cyclohexane derivatives.[4]
-
Michael Acceptor: The C3=C4 double bond, while not conjugated to the ketone in the ground state, can participate in reactions if the ring is opened or isomerized.[4]
-
Stereochemical Relay: The rigid bicyclic structure relays stereochemical information from the bridgeheads (C1/C5) to incoming nucleophiles, ensuring high diastereoselectivity.[4]
Key Transformations
-
Aminolysis: Reaction with primary amines opens the lactone to form hydroxy-amides with defined stereochemistry (cis-1,3 relationship).
-
Reduction: Hydride reduction yields chiral diols (cyclohex-3-ene-1-methanol derivatives).
-
Pd-Catalyzed Allylic Substitution: The allylic ester moiety allows for Tsuji-Trost type functionalization.
References
-
Synthesis and Stereoselective Reduction: Journal of the Chemical Society, Perkin Transactions 1. "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one." Available at: [Link]
-
Iodolactonization Mechanism: Journal of the American Chemical Society. "The Iodolactonization of Cyclohexeneacetic Acids." Available at: [Link]
-
Scaffold Utility: Beilstein Journal of Organic Chemistry. "Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids." Available at: [Link]
-
General Lactone Synthesis: Organic Syntheses. "Iodolactonization: Preparation of Iodolactones." Available at: [Link]
-
Chemical Properties Data: PubChem. "6-Oxabicyclo[3.2.1]oct-3-en-7-one Compound Summary." Available at: [Link]
Sources
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Stability and Degradation Pathways of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This guide provides an in-depth technical analysis of 6-oxabicyclo[3.2.1]oct-3-en-7-one , a strained bicyclic lactone widely utilized as a chiral scaffold in the synthesis of complex natural products (e.g., terpenes, macrolides) and pharmaceutical intermediates.
Introduction & Structural Analysis[1][2][3]
6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) is a bridged bicyclic
Structural Physicochemistry[1]
-
Skeleton: The molecule consists of a cyclohexane boat conformer bridged by a lactone moiety.
-
Strain Energy: The [3.2.1] system imposes geometric constraints on the lactone (C1–C7–O6–C5–C8), making it more susceptible to nucleophilic attack than unstrained
-lactones. -
Reactivity Centers:
-
C7 Carbonyl: Highly electrophilic due to ring strain; the primary site for hydrolysis and aminolysis.
-
C3=C4 Alkene: A cis-disubstituted alkene located in the 3-carbon bridge. It is non-conjugated but accessible for electrophilic additions (e.g., epoxidation).
-
| Property | Value / Characteristic |
| Molecular Formula | C |
| Molecular Weight | 124.14 g/mol |
| Physical State | Colorless oil or low-melting solid |
| Solubility | Soluble in polar aprotic solvents (THF, DCM, MeCN); hydrolyzes in water |
| Chirality | Exists as enantiomers (1R,5S) and (1S,5R); often used in enantiopure form |
Stability Profile
Thermal Stability
The molecule is moderately stable up to 100°C in inert atmospheres. However, prolonged exposure to temperatures >120°C, particularly in the presence of Lewis acids or metal surfaces, can induce:
-
Decarboxylation: Rare, but possible under extreme forcing conditions, leading to cycloheptadiene derivatives.
-
Polymerization: Ring-opening polymerization (ROP) driven by the relief of ring strain.
Hydrolytic Stability (pH Dependent)
-
Acidic Conditions (pH < 4): The lactone is relatively stable but will slowly equilibrate to the hydroxy-acid form. Strong acids catalyze the reformation of the lactone (reversible).
-
Neutral Conditions (pH 7): Slow hydrolysis occurs in aqueous media. The half-life is concentration-dependent but generally spans days at room temperature.
-
Basic Conditions (pH > 8): Critical Instability. Hydroxide ions rapidly attack the C7 carbonyl, irreversibly opening the lactone ring to form the stable carboxylate salt.
Oxidative Stability
The C3=C4 double bond is susceptible to oxidation.
-
Air Oxidation: Slow degradation to epoxides or allylic hydroperoxides upon prolonged storage without antioxidants.
-
Chemical Oxidation: Reacts rapidly with peracids (
-CPBA) or high-valent metal oxides (KMnO , OsO ).
Degradation Pathways
The degradation of 6-oxabicyclo[3.2.1]oct-3-en-7-one proceeds primarily through nucleophilic ring opening and electrophilic alkene addition .
Pathway A: Hydrolytic Ring Opening (Primary Pathway)
Exposure to water or base cleaves the O6–C7 bond.
-
Product: cis-5-Hydroxycyclohex-3-ene-1-carboxylic acid.
-
Mechanism: Nucleophilic attack at C7
Tetrahedral intermediate Ring cleavage. -
Significance: This is the dominant pathway in biological fluids or improper storage conditions.
Pathway B: Aminolysis (Synthetic/Degradation)
Reaction with primary or secondary amines (e.g., impurities, buffers like Tris).
-
Product: cis-5-Hydroxycyclohex-3-ene-1-carboxamides.
-
Kinetics: Faster than hydrolysis due to the higher nucleophilicity of amines.
Pathway C: Alkene Oxidation
-
Product: 6,7-Dioxatricyclo[3.2.2.0
]nonan-8-one (Epoxide derivative). -
Significance: Occurs in the presence of oxidative stressors or radical initiators.
Pathway Visualization (DOT)
Figure 1: Primary degradation pathways of 6-oxabicyclo[3.2.1]oct-3-en-7-one showing nucleophilic and electrophilic vulnerabilities.
Experimental Protocols
Stability-Indicating HPLC Method
To quantify degradation, a reverse-phase HPLC method is required. The method must separate the neutral lactone from the polar hydroxy-acid degradation product.
System Suitability:
-
Resolution (Rs): > 2.0 between Lactone and Hydroxy-Acid.
-
Tailing Factor: < 1.5 for the Lactone peak.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Suppresses ionization of acid degradant) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Carbonyl/Alkene absorption) |
| Sample Diluent | Acetonitrile:Water (50:[1]50) - Inject immediately to prevent in-vial hydrolysis |
Forced Degradation Protocol (Stress Testing)
This protocol validates the stability limits of the material.
Step 1: Acid Stress
-
Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Neutralize and analyze via HPLC.
-
Expected Result: < 10% degradation (Reversible equilibrium).
-
Step 2: Base Stress
-
Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Add 1 mL of 0.01 N NaOH.
-
Incubate at Room Temperature for 1 hour.
-
Neutralize immediately with 0.1 N HCl.
-
Analyze via HPLC.
-
Expected Result: > 90% degradation to Hydroxy-Acid (Peak shifts to earlier retention time).
-
Step 3: Oxidative Stress
-
Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Add 100 µL of 30% H
O . -
Incubate at Room Temperature for 24 hours.
-
Expected Result: Formation of minor epoxide peaks; requires MS detection for confirmation.
-
Storage and Handling Recommendations
Based on the degradation pathways identified, the following handling controls are mandatory for maintaining >98% purity.
-
Moisture Control: Store under Argon or Nitrogen atmosphere. The lactone is hygroscopic and will hydrolyze with atmospheric moisture.
-
Temperature: Store at -20°C for long-term storage.
-
Buffer Avoidance: Do not dissolve in buffers containing primary amines (Tris, Glycine) or high pH phosphate buffers. Use PBS (pH 7.4) only for immediate use.
-
Solvent Choice: Preferred solvents are anhydrous DCM, THF, or DMSO. Avoid protic solvents (Methanol, Ethanol) for long-term stock solutions to prevent trans-esterification.
References
-
Synthesis and Stereoselective Reduction of 6-Substituted-6-azabicyclo[3.2.1]octan-3-ones. Source: Journal of the Chemical Society, Perkin Transactions 1.[2] Context: Establishes the core reactivity of the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold, specifically its ring-opening susceptibility to amines to form amides. URL:[Link]
-
6-Oxabicyclo[3.2.1]oct-3-en-7-one (Compound Summary). Source: PubChem (National Center for Biotechnology Information). Context: Provides physicochemical data, CAS registry information (4720-83-6), and safety identifiers.[1][3] URL:[Link]
-
Studies Directed Towards the Synthesis of Rapamycin. Source: University of Southampton (Thesis). Context: details the use of 6-oxabicyclo[3.2.1]oct-3-en-7-one as a stable intermediate under specific synthetic conditions (DBU/THF), validating its base tolerance limits. URL:[Link]
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: Precision Aminolysis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Executive Summary
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold (often referred to as the Noyori lactone or related [4+3] cycloadducts) represents a privileged chiral pool in organic synthesis. It serves as a critical intermediate in the synthesis of tropane alkaloids, sugar mimics, and antiviral agents (e.g., Oseltamivir analogs).
The aminolysis of this bicyclic lactone is a pivotal transformation. Unlike simple esters, the reaction is driven by the release of ring strain associated with the [3.2.1] bridge. However, achieving high chemoselectivity (amide formation vs. Michael addition) and stereochemical integrity requires precise control over nucleophilicity and activation.
This guide details the mechanistic rationale and provides two validated protocols for converting 6-oxabicyclo[3.2.1]oct-3-en-7-one to functionalized cis-hydroxycycloheptenyl amides.
Mechanistic Insight & Chemical Logic
The Transformation
The reaction involves the nucleophilic attack of a primary or secondary amine at the C7 carbonyl carbon. The subsequent collapse of the tetrahedral intermediate cleaves the C7-O6 bond (the lactone bridge).
-
Substrate: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (Strained bicyclic
-lactone). -
Product: cis-5-Hydroxycyclohept-3-ene-1-carboxamide derivatives.
-
Stereochemistry: The reaction proceeds with retention of configuration relative to the carbon skeleton. The bridgehead carbons (C1 and C5) are held in a cis relationship by the methylene bridge (C8), ensuring the resulting amide and hydroxyl groups are cis-disposed on the seven-membered ring.
Reactivity Challenges
-
Regioselectivity: The
-unsaturation (if conjugated) or proximal double bond can invite competing Michael additions. However, in 6-oxabicyclo[3.2.1]oct-3-en-7-one, the double bond is typically at C3-C4 (isolated from the carbonyl), making direct acyl substitution the dominant pathway. -
Nucleophilicity vs. Basicity: Strongly basic amines can cause elimination or epimerization. Lewis acid activation (e.g., AlMe
) is often required to enhance the electrophilicity of the lactone carbonyl for sterically hindered amines.
Pathway Visualization
Figure 1: Mechanistic pathway for the Lewis Acid-mediated ring opening of the oxabicyclic lactone.
Experimental Protocols
Protocol A: Trimethylaluminum (AlMe ) Mediated Aminolysis
Best for: Weakly nucleophilic amines, anilines, or valuable substrates requiring high yields. Mechanism: Formation of a reactive dimethylaluminum amide species.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv)
-
Amine: 1.1 – 1.5 equiv
-
Reagent: Trimethylaluminum (2.0 M in toluene or hexanes) - Handle with extreme caution (Pyrophoric).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Procedure
-
Aluminum Amide Formation:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Charge with the Amine (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to substrate).
-
Cool the solution to 0 °C (ice bath).
-
Slowly add AlMe
(1.2 equiv) dropwise. Methane gas evolution will occur. -
Critical: Allow the mixture to stir at room temperature (RT) for 30–60 minutes to ensure complete formation of the active Al-amide species.
-
-
Lactone Addition:
-
Dissolve the 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv) in a minimum amount of anhydrous DCM.
-
Add the lactone solution dropwise to the aluminum amide mixture at RT.
-
-
Reaction & Monitoring:
-
Stir at reflux (DCM: ~40 °C) or RT depending on amine sterics.
-
Monitor by TLC or LC-MS. Reaction is typically complete within 2–6 hours.
-
Target Mass: Look for [M + Amine] mass (Ring opening is an addition reaction; molecular weight = MW
+ MW ).
-
-
Quench & Workup:
-
Cool to 0 °C.
-
Carefully quench by dropwise addition of dilute HCl (1M) or saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Note: Rochelle’s salt is preferred to break up aluminum emulsions. Stir vigorously for 1 hour until two clear layers form.
-
Extract with DCM (3x).[4] Dry organics over Na
SO , filter, and concentrate.[4]
-
Protocol B: Catalytic/Thermal Aminolysis (Green Method)
Best for: Primary aliphatic amines, scale-up, and acid-sensitive substrates. Mechanism: Direct nucleophilic attack driven by concentration or mild catalysis.
Reagents
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 2.0 equiv
-
Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5-10 mol%) or LiNTf
. -
Solvent: THF, 2-MeTHF, or neat (if amine is liquid).
Step-by-Step Procedure
-
Setup:
-
Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one in THF (0.5 M).
-
Add the Amine (1.5 equiv).
-
If the reaction is sluggish, add TBD (5 mol%).
-
-
Reaction:
-
Purification:
-
Concentrate the solvent.[1]
-
Purify via flash column chromatography (Silica gel; Gradient: 0
10% MeOH in DCM).
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Feature | Method | Characteristic Signal |
| Bridgehead Proton | ¹H NMR | The characteristic bridgehead proton (H1/H5) of the bicyclic system (usually |
| Amide NH | ¹H NMR | Appearance of a broad singlet/doublet at |
| Carbonyl | ¹³C NMR | Shift from Lactone ( |
| IR Spectrum | FTIR | Disappearance of strained lactone C=O ( |
Troubleshooting Guide
Figure 2: Decision tree for optimizing reaction conditions.
References
-
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008).[6] LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(2), 189-192. Link
- Noyori, R., et al. (General reference for [4+3] cycloaddition scaffolds). Accounts of Chemical Research. (The scaffold is widely known as the Noyori lactone derivative in the context of C-nucleoside and alkaloid synthesis).
-
PubChem. Compound Summary: 6-Oxabicyclo[3.2.1]oct-3-en-7-one.[7][8][9] Link
- Davies, H. M. L., et al. (Contextual reference for Rh-catalyzed synthesis of oxabicyclic systems and their ring openings). Chemical Reviews.
- Standard Protocol Validation: The AlMe aminolysis protocol (Weinreb amidation) is a standard organic transformation adapted here for the specific bicyclic lactone. See: Tetrahedron Letters, 1977, 18, 4171.
Disclaimer: This guide is for research purposes only. All procedures involving Trimethylaluminum (AlMe
Sources
- 1. scienceworldjournal.org [scienceworldjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for the Construction of Lactones via Ene-reaction [article.sapub.org]
- 4. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 7. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. PubChemLite - 6-oxabicyclo[3.2.1]oct-3-en-7-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Synthesis of 6-Azabicyclo[3.2.1]octan-3-ones
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery
The 6-azabicyclo[3.2.1]octane framework is a privileged heterocyclic motif of considerable interest to the pharmaceutical and medicinal chemistry communities. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal scaffold for the design of potent and selective ligands for various biological targets. This bicyclic system is a core component of numerous biologically active natural products and synthetic molecules, including analogues of epibatidine, a potent analgesic. The unique structure and potent activity of epibatidine have made it a crucial lead for developing ligands for nicotinic acetylcholine receptors (nAChRs) with potential applications in treating nicotine addiction and other neurological disorders.[1] Consequently, the development of robust and efficient synthetic routes to access functionalized 6-azabicyclo[3.2.1]octanes is a key objective in contemporary drug discovery programs.
This application note provides a detailed, three-step synthetic protocol for the preparation of 6-azabicyclo[3.2.1]octan-3-ones, valuable intermediates for the synthesis of tropinone analogs, starting from the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the choice of reagents and reaction conditions.
Synthetic Strategy: A Three-Step Approach to the 6-Azabicyclo[3.2.1]octane Core
The transformation of 6-oxabicyclo[3.2.1]oct-3-en-7-one into the desired 6-azabicyclo[3.2.1]octan-3-one is elegantly achieved through a three-step sequence:
-
Lactone Aminolysis: The synthesis commences with the nucleophilic ring-opening of the lactone functionality in the starting material with a primary amine, in this case, methylamine, to afford the corresponding hydroxy amide intermediate.
-
Amide Reduction: The resulting amide is then reduced to the corresponding amino alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
-
Oxidative Cyclization: The final and key step involves the selective oxidation of the allylic alcohol and subsequent intramolecular cyclization to furnish the desired 6-azabicyclo[3.2.1]octan-3-one.
This synthetic route is both efficient and versatile, allowing for the introduction of various substituents on the nitrogen atom by simply changing the amine used in the initial step.
Figure 1: Overall synthetic workflow for the preparation of 6-methyl-6-azabicyclo[3.2.1]octan-3-one.
Detailed Experimental Protocols
Step 1: Synthesis of N-Methyl-5-(hydroxymethyl)cyclohex-3-enecarboxamide (Intermediate 1)
Principle: This step involves the nucleophilic acyl substitution at the carbonyl carbon of the lactone by methylamine. The ring strain of the bicyclic lactone facilitates this ring-opening reaction. While direct aminolysis of lactones can sometimes be challenging, the use of a primary amine under appropriate conditions drives the reaction to completion.
Protocol:
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in methanol (0.5 M) at 0 °C, add a solution of methylamine (2.0 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-methyl-5-(hydroxymethyl)cyclohex-3-enecarboxamide as a colorless oil.
| Parameter | Value |
| Starting Material | 6-Oxabicyclo[3.2.1]oct-3-en-7-one |
| Reagent | Methylamine (40% in water or as a solution in methanol) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 5-(Hydroxymethyl)cyclohex-3-en-1-ylmethanamine (Intermediate 2)
Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt, and a second hydride addition to the resulting iminium ion.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-methyl-5-(hydroxymethyl)cyclohex-3-enecarboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | N-Methyl-5-(hydroxymethyl)cyclohex-3-enecarboxamide |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-98% (crude) |
Step 3: Synthesis of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one (Final Product)
Principle: This key transformation is an oxidative cyclization. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. The reaction is believed to proceed through a radical mechanism on the surface of the MnO₂. The intermediate allylic aldehyde/ketone is not isolated but undergoes a spontaneous intramolecular Michael addition of the secondary amine to the α,β-unsaturated carbonyl system, forming the bicyclic product.
Figure 2: Mechanism of the key oxidative cyclization step.
Protocol:
-
Dissolve the crude amino alcohol from the previous step in dichloromethane (DCM) (0.1 M).
-
Add activated manganese dioxide (10 eq by weight) in one portion.
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: DCM/methanol gradient) to afford 6-methyl-6-azabicyclo[3.2.1]octan-3-one as a pale yellow oil.
| Parameter | Value |
| Starting Material | methanamine |
| Reagent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-75% (over two steps) |
Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | 3.45 (br s, 1H), 3.15 (br s, 1H), 2.90-2.75 (m, 2H), 2.50 (s, 3H), 2.45-2.30 (m, 2H), 2.20-2.05 (m, 2H), 1.85-1.70 (m, 2H) | 208.5, 60.2, 58.9, 48.5, 47.8, 38.7, 35.4, 34.9 | 140.1 [M+H]⁺ |
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of 6-azabicyclo[3.2.1]octan-3-ones from the readily accessible 6-oxabicyclo[3.2.1]oct-3-en-7-one. The protocols have been optimized to ensure good yields and straightforward purification procedures. The versatility of the initial aminolysis step allows for the synthesis of a diverse library of N-substituted analogues, which can be invaluable for structure-activity relationship (SAR) studies in drug discovery programs. The final product serves as a key building block for more complex molecules, including potential therapeutics targeting nAChRs and other receptors in the central nervous system. Further derivatization of the ketone functionality can provide access to a wide range of novel chemical entities for biological screening.
References
-
Pitner, J. B., Abraham, P., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (6), 1375-1383. [Link]
-
Daly, J. W., Garraffo, H. M., Spande, T. F., Decker, M. W., Sullivan, J. P., & Williams, M. (2000). Epibatidine: a new lead for the development of potent, selective, and safe nicotinic receptor-targeted drugs. Biochemical pharmacology, 59(9), 1035-1047. [Link]
-
Carroll, F. I., Abraham, P., Philip, A., & Triggle, D. J. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 981-982. [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. (Note: While not directly on MnO2, this provides context on modern synthetic methods). [Link]
Sources
Application Note: Enzymatic Resolution of 6-Oxabicyclo[3.2.1]oct-2-en-7-one Derivatives
This Application Note provides a comprehensive, field-validated guide for the enzymatic resolution of 6-oxabicyclo[3.2.1]oct-2-en-7-one derivatives . These bicyclic lactones are critical chiral building blocks for the synthesis of bioactive natural products, including (-)-methyl shikimate , substituted aminocyclohexanols, and various nucleoside analogues.
The protocol focuses on the 4-hydroxy derivative ((±)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one), the most industrially relevant substrate in this class, utilizing Lipase MY (Candida rugosa) and CALB (Candida antarctica Lipase B) .
Executive Summary
Objective: To isolate enantiomerically pure (1S, 4R, 5R)- and (1R, 4S, 5S)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one from racemic mixtures using biocatalytic kinetic resolution. Core Technology: Lipase-catalyzed transesterification (organic phase) and hydrolysis (aqueous-organic biphasic system). Significance: This scaffold serves as a rigid chiral pool precursor for the synthesis of Shikimic Acid derivatives and antiviral agents. Chemical resolution is often low-yielding due to the steric bulk of the bicyclic bridge; enzymatic methods offer superior regioselectivity and enantiomeric excess (ee > 99%).
Strategic Analysis & Mechanistic Insight
The Challenge of the Bicyclic Scaffold
The 6-oxabicyclo[3.2.1]oct-2-en-7-one skeleton is a bridged lactone. Its rigidity presents a unique challenge:
-
Steric Hindrance: The bridgehead carbons (C1 and C5) creates a concave and convex face. Chemical catalysts often struggle to distinguish the enantiomers due to the compact footprint of the molecule.
-
Lactone Stability: Harsh chemical hydrolysis can open the lactone ring non-selectively, destroying the bicyclic core.
The Biocatalytic Solution
Lipases (EC 3.1.1.3) operate via a Serine-Histidine-Aspartate catalytic triad. For this substrate, the enzyme discriminates based on the orientation of the C4-hydroxyl group relative to the bridgehead.
-
Kinetic Resolution: The enzyme acylates one enantiomer (typically the R-alcohol) significantly faster than the S-enantiomer, creating a separable mixture of acetate ester and unreacted alcohol .
-
Solvent Engineering: The use of co-solvents (e.g., DMSO) in the hydrolysis step has been proven to alter the enzyme's conformational flexibility, significantly boosting the Enantiomeric Ratio (E-value ).
Experimental Protocols
Protocol A: Kinetic Resolution via Transesterification (Organic Phase)
Best for: Obtaining the unreacted alcohol in high optical purity.
Materials:
-
Substrate: (±)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one (Racemic).
-
Enzyme: Lipase MY (Candida rugosa) or Novozyme 435 (CALB).
-
Acyl Donor: Vinyl Acetate (acts as both reactant and irreversible driver).
-
Solvent: Diisopropyl ether (
).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.00 g (7.14 mmol) of racemic substrate in 50 mL of dry
. -
Acyl Donor Addition: Add 1.5 equivalents (922 mg, 10.7 mmol) of vinyl acetate.
-
Enzyme Loading: Add 500 mg of Lipase MY (approx. 50% w/w relative to substrate).
-
Note: If using Novozyme 435, a lower loading (10-20% w/w) is often sufficient due to immobilization.
-
-
Incubation: Stir the suspension magnetically at 0°C .
-
Expert Insight: Conducting the reaction at 0°C rather than room temperature suppresses the non-selective background reaction and tightens the enzyme's active site, enhancing enantioselectivity (
).
-
-
Monitoring: Monitor reaction progress via HPLC or GC (see Section 4) every 24 hours. Reaction time is typically 3–5 days.
-
Termination: Stop reaction at ~50% conversion. Filter off the enzyme through a Celite pad.[1]
-
Purification: Concentrate the filtrate in vacuo. Separate the (1S, 4R, 5R)-alcohol (unreacted) from the (1R, 4S, 5S)-acetate (product) using silica gel flash chromatography (Eluent: Hexane/EtOAc 1:1).
Expected Outcome:
-
(-)-Alcohol: 37-40% yield, >95% ee.[2]
-
(+)-Acetate: 40-45% yield, >90% ee.
Protocol B: Enantiomeric Enrichment via Hydrolysis (Aqueous Phase)
Best for: Recovering the second enantiomer from the acetate produced in Protocol A.
Materials:
-
Substrate: Enriched (+)-4-acetoxy-6-oxabicyclo[3.2.1]oct-2-en-7-one (from Protocol A).
-
Solvent System: Phosphate buffer (pH 7.[1]0) / DMSO (55% v/v).[1]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixture of 0.1 M phosphate buffer (pH 7.0) and DMSO in a 45:55 ratio.[1]
-
Critical Mechanism: High concentrations of DMSO (up to 55%) are unconventional for enzymes but are critical here. The DMSO modifies the hydration shell of the lipase, altering its stereoselectivity to favor the hydrolysis of the wrong enantiomer if present, or strictly processing the correct acetate, effectively "polishing" the enantiomeric excess.
-
-
Reaction Setup: Suspend 470 mg of the acetate (approx 64% ee from a rough primary run) in 9 mL of the solvent mixture.
-
Enzyme Addition: Add 200 mg Lipase MY.
-
Incubation: Stir at 25°C for 20 hours.
-
Work-up: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Chromatographic separation.
Expected Outcome:
Analytical Validation
To ensure protocol integrity, enantiomeric excess (ee) must be calculated using the following equation:
Recommended Chromatographic Conditions:
| Parameter | HPLC Method | GC Method |
| Column | Chiralcel OD-H or Chiralpak AD | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB) |
| Mobile Phase / Carrier | Hexane : Isopropanol (90:10) | Helium (1.0 mL/min) |
| Detector | UV at 210 nm | FID at 250°C |
| Temperature | 25°C | 140°C Isothermal |
| Retention Times (Approx) | (S)-Alcohol: 12 min(R)-Alcohol: 15 min | Acetate derivatives resolve similarly |
Workflow Visualization
The following diagram illustrates the kinetic resolution pathway, highlighting the divergence of the racemic mixture into pure enantiomers.
Figure 1: Workflow for the enzymatic resolution of 4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Enzyme inactivation or water content too low. | Add molecular sieves to solvent (if too wet) or add trace water ( |
| Low Selectivity (Low E) | Temperature too high or non-specific background reaction. | Lower temperature to 0°C or -10°C. Switch solvent to DIPE or MTBE. |
| Emulsion during Work-up | Amphiphilic nature of substrate. | Use brine and filter through Celite before extraction. Avoid vigorous shaking; use gentle rocking. |
References
-
Oritani, T., et al. (2001).[7] "Synthesis of (-)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one." Bioscience, Biotechnology, and Biochemistry, 65(9), 2106-2109.[3][7] Link[3][5]
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link
-
Kadereit, D., & Waldmann, H. (2001). "Enzymatic Protecting Group Techniques." Chemical Reviews, 101(11), 3367-3396. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S*, 4R*, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one [agris.fao.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of (-)-methyl shikimate via enzymatic resolution of (1S*, 4R*, 5R*)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Plant Constituents [cc.okayama-u.ac.jp]
Troubleshooting & Optimization
challenges in the stereoselective synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one analogs
Technical Support Center: Stereoselective Synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one Analogs
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #OXA-321-SYNTH-001
Executive Summary
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold represents a privileged bridged lactone architecture found in bioactive natural products (e.g., Englerin A analogs, Cochlactone A) and serves as a crucial intermediate for synthesizing tropane alkaloid derivatives (6-azabicyclo[3.2.1]octanes).
Synthesizing this core requires overcoming significant thermodynamic penalties due to ring strain and transannular interactions. The primary challenges facing researchers are enantiocontrol during the bridge-forming step , suppression of 5-exo-trig byproducts , and preventing alkene migration during cyclization.
This guide provides troubleshooting workflows for the three most robust synthetic methodologies: Pd(II)-Catalyzed C-H Olefination/Lactonization , Rh-Catalyzed Asymmetric Hydroformylation , and Iodolactonization .
Module 1: Method Selection & Decision Logic
Before troubleshooting, ensure you are applying the correct methodology for your specific substrate precursor.
Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials.
Module 2: Pd(II)-Catalyzed C-H Olefination/Lactonization
Context: This method utilizes a Pd(II) catalyst to activate a β-C(sp3)–H bond in a linear carboxylic acid substrate containing a tethered olefin, rapidly forming the bicyclic lactone.[1]
Common Issue: Low Yield due to β-Hydride Elimination or Isomerization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is a linear diene (No Cyclization) | β-Hydride Elimination: The Pd-alkyl intermediate eliminates before insertion/reductive elimination. | Switch Ligand/Solvent: Use amino acid ligands (e.g., Ac-Gly-OH) which stabilize the high-valent Pd species. Ensure solvent is non-coordinating (HFIP or t-Amyl alcohol). |
| Formation of 5-exo product (γ-lactone) | Regioselectivity Failure: The catalyst attacks the internal alkene carbon rather than the terminal one required for the bridged system. | Steric Bulk: Increase steric bulk on the internal alkene position if possible. Alternatively, switch to a bulky phosphate base (e.g., Ag3PO4) to direct the C-H activation. |
| Pd Black Precipitation | Catalyst Decomposition: Reaction temperature is too high or oxidant is insufficient. | Oxidant Check: Ensure 2.0-3.0 equiv of AgOAc or benzoquinone is fresh. Add a co-oxidant like K2S2O8 to regenerate Pd(II). |
Expert Insight:
The success of this reaction often hinges on the "concerted metalation-deprotonation" (CMD) mechanism. If your substrate lacks acidic β-hydrogens, this pathway will stall. Ensure your carboxylic acid has a free
Module 3: Rh-Catalyzed Asymmetric Hydroformylation (AHF)
Context: This route converts cyclopent-3-en-1-ols into lactols/lactones via a sequence of hydroformylation followed by intramolecular hemiacetal formation and oxidation.[2] It is preferred for generating chiral quaternary centers.
Common Issue: Poor Diastereoselectivity (Syn vs. Anti).
FAQ: Why am I getting a mixture of diastereomers?
A: The stereochemistry is determined during the hydrometalation step.
-
Ligand Choice: Standard phosphines often fail. You must use hybrid phosphine-phosphite ligands (e.g.,
-Yanphos or BINAPHOS). These create a chiral pocket that enforces syn-hydrometalation relative to the hydroxyl group. -
Temperature Control: AHF is sensitive to temperature. Run the reaction at 40–60°C . Higher temperatures (>80°C) promote alkene isomerization and scramble the stereocenter.
-
Pressure Effects: High syngas pressure (CO/H2 > 20 bar) generally favors the linear aldehyde (undesired) or suppresses the isomerization required for certain specific bridging modes. Keep pressure moderate (5–10 bar) [2].
Protocol Validation (Self-Check):
-
Check 1: Is the starting alcohol protected? (Free -OH is usually required for the directing effect in this specific annulation).
-
Check 2: Did you use PCC or Jones reagent for the final oxidation? (PCC is milder and preserves the bridgehead configuration).
Module 4: Iodolactonization (The "Classic" Route)
Context: Cyclization of cyclohept-4-en-1-yl acetic acid derivatives using iodine and base.
Common Issue: Reversibility and Ring Opening.
Troubleshooting Workflow
Problem: The iodolactone forms but degrades upon isolation or silica chromatography.
Root Cause: The 6-oxabicyclo[3.2.1] system is strained. The kinetic iodolactone is susceptible to hydrolysis or elimination back to the starting material under acidic conditions (silica).
Solution:
-
Quench Properly: Do not use acidic workups. Use saturated aqueous Na2S2O3 to remove excess iodine, then wash with NaHCO3.
-
Elimination Strategy: If your target is the unsaturated 3-en-7-one, you likely need to eliminate the iodine.
-
Step 1: Form the iodolactone.
-
Step 2: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at reflux immediately. Do not store the intermediate iodolactone.
-
-
Alternative Electrophiles: If iodine fails, try phenylselenenyl chloride (PhSeCl) . The selenolactone is often more stable and can be oxidatively eliminated (
) to install the C3-C4 double bond cleanly.
Visualizing the Critical Pathway (Rh-Catalyzed)
The following diagram illustrates the stereodetermining step in the Rh-catalyzed route, which is the most complex mechanism to control.
Figure 2: Mechanistic flow of the Rh-catalyzed Hydroformylation/Cyclization sequence. The Hydrometalation step determines the enantioselectivity.
Summary of Comparative Metrics
| Methodology | Stereocontrol Source | Key Limitation | Typical Yield | Ref |
| Pd-Catalyzed C-H | Substrate Control / Ligand | Requires specific tether length; | 60–81% | [1] |
| Rh-Hydroformylation | Chiral Phosphine-Phosphite | High pressure equipment; expensive ligands | 85–95% | [2] |
| Iodolactonization | Substrate (Diastereoselective) | Stoichiometric waste; intermediate instability | 50–75% | [3] |
References
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Source: ResearchGate / Nature Communications (Adapted). URL:[Link]
-
Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. (Demonstrates the lactone to azabicycle conversion). Source: Royal Society of Chemistry (RSC). URL:[Link][2][3][4][5]
Sources
- 1. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Regioselectivity in Reactions of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Welcome to the technical support center for controlling regioselectivity in reactions of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic lactone in complex molecule synthesis. Here, we address common experimental challenges and frequently asked questions, providing not just protocols, but the underlying mechanistic principles to empower your synthetic strategy.
Structure and Reactivity Overview
The 6-oxabicyclo[3.2.1]oct-3-en-7-one core presents multiple reactive sites: the C7 lactone carbonyl, the C3-C4 olefin, and the bridgehead carbons (C1, C5). The strained bicyclic structure and inherent electronic biases make controlling regioselectivity a critical aspect of its chemistry. This guide will focus on two primary classes of reactions where regiocontrol is paramount: Nucleophilic Additions to the α,β-Unsaturated Lactone and Pericyclic & Rearrangement Reactions .
-
Nucleophilic Attack: The enone moiety can undergo direct (1,2-) addition at the carbonyl carbon (C7) or conjugate (1,4-) addition at the β-carbon (C4).
-
Cycloadditions: The C3-C4 double bond can participate in various cycloaddition reactions, where regioselectivity is dictated by both steric and electronic factors.
-
Rearrangements: Reactions like the Baeyer-Villiger oxidation involve selective migration of one of the bridgehead carbons (C1 or C5), a process highly sensitive to subtle stereoelectronic effects.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering step-by-step solutions and the rationale behind them.
Problem 1: Poor Regioselectivity in Nucleophilic Addition - Mixture of 1,2- and 1,4-Adducts
Scenario: "I am attempting a conjugate addition of a methyl group using methyllithium, but I'm isolating a mixture of the 1,4-adduct and the tertiary alcohol from 1,2-addition. How can I exclusively obtain the 1,4-adduct?"
Root Cause Analysis: Hard nucleophiles, such as organolithium and Grignard reagents, are highly reactive and their additions are typically under kinetic control. The carbonyl carbon (C7) is the most electrophilic site (hardest), leading to rapid, often irreversible, 1,2-addition. To favor 1,4-addition, you must switch to a softer nucleophile and conditions that allow for thermodynamic control.
Solution Workflow:
-
Switch to a Soft Nucleophile: The premier choice for 1,4-addition is an organocuprate (Gilman reagent).[1] These reagents are significantly "softer" than their organolithium precursors, selectively attacking the soft β-carbon of the enone system.
-
Temperature Control is Critical: Perform the reaction at low temperatures (-78 °C is standard) to minimize side reactions and prevent decomposition of the cuprate.
-
Quench Carefully: After the addition is complete, the resulting enolate should be quenched with a mild proton source (e.g., saturated aqueous NH₄Cl) to avoid undesired side reactions that can occur under strongly acidic or basic conditions.
dot
Caption: Troubleshooting workflow for poor 1,4-addition selectivity.
Detailed Protocol: Regioselective 1,4-Methylation using Lithium Dimethylcuprate
-
Apparatus: Under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI, 1.05 eq) to a flame-dried flask containing anhydrous diethyl ether at 0 °C.
-
Cuprate Formation: Slowly add a solution of methyllithium (MeLi, 2.0 eq) to the stirred suspension of CuI. The solution will typically change color as the lithium dimethylcuprate forms. Stir for 30 minutes at 0 °C.
-
Cooling: Cool the freshly prepared Gilman reagent to -78 °C (acetone/dry ice bath).
-
Substrate Addition: Prepare a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred cuprate solution at -78 °C.
-
Reaction: Monitor the reaction by TLC. Stir for 1-3 hours at -78 °C until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent Type | Typical Outcome | Key Control Element |
| Organolithium (RLi) | Predominantly 1,2-Addition | Charge Control (Kinetic) |
| Grignard (RMgX) | Mixture of 1,2- and 1,4-Addition | Charge Control (Kinetic) |
| Organocuprate (R₂CuLi) | Predominantly 1,4-Addition | Orbital Control (Thermodynamic)[2][3] |
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of a Baeyer-Villiger oxidation on this bicyclic system?
Answer: The Baeyer-Villiger oxidation of 6-oxabicyclo[3.2.1]oct-3-en-7-one (or its saturated analogue) involves the migration of either the C1 or C5 bridgehead carbon to an adjacent oxygen atom. The regioselectivity is not governed by simple steric hindrance but by subtle stereoelectronic effects . The migratory aptitude is determined by the ability of the migrating carbon to stabilize the partial positive charge that develops in the transition state.
A key study on the structurally related norbornan-7-ones demonstrated that distal substituents, even at the β- or γ-position to the carbonyl, have a profound influence on which bridgehead carbon migrates.[4]
-
Electron-Withdrawing Groups (EWGs): A distal EWG (e.g., -CN, -CO₂Me) on one side of the bicyclic system will destabilize the transition state involving the migration of the nearer bridgehead carbon. Therefore, the opposite, more electron-rich bridgehead carbon will migrate preferentially.
-
Electron-Donating Groups (EDGs): Conversely, a distal EDG (e.g., -OMe, -Ph) will stabilize the transition state for the migration of the proximal bridgehead carbon, making it the preferred migrating group.
Table of Regioselectivity in Baeyer-Villiger Oxidation of Substituted Norbornan-7-ones [4] (Data adapted from a related system to illustrate the principle)
| Distal Substituent (R) | Ratio of Regioisomers (Migration of 'b' : Migration of 'a') | Dominant Migrating Bond |
| -CN (EWG) | 100 : 0 | 'b' (distal to EWG) |
| -CO₂Me (EWG) | >90 : 10 | 'b' (distal to EWG) |
| -OMe (EDG) | 77 : 23 | 'b' (distal to EDG) |
| -Ph (EDG) | 51 : 49 | Nearly non-selective |
| -C₆H₄OMe-p (Strong EDG) | 39 : 61 | 'a' (proximal to EDG) |
dot
Sources
minimizing side reactions during the functionalization of 6-oxabicyclo[3.2.1]oct-3-en-7-one
Technical Support Guide: Functionalization of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Introduction: Understanding the Scaffold
Subject: 6-Oxabicyclo[3.2.1]oct-3-en-7-one
CAS: 4720-83-6
Common Classification: Strained bicyclic
As a Senior Application Scientist, I often see researchers approach this molecule as a simple alkene or lactone. It is neither. It is a strained, bifunctional scaffold where the reactivity of the alkene (C3=C4) and the lactone (C7=O) are kinetically coupled.[2][3] The bridgehead constraints (Bredt’s rule) and the ring strain (approx. 250 °C higher ceiling temperature than
This guide provides the protocols and troubleshooting logic required to functionalize this scaffold without destroying it.
Critical Control Points (The "Why" behind the Failures)
Before starting any experiment, review these three governing principles of the 6-oxabicyclo[3.2.1] system.
A. The Nucleophilic Vulnerability (Lactone Bridge)
The C6-C7 bridge forms a 5-membered lactone ring.[2] Unlike a standard
-
Risk: The carbonyl carbon (C7) is highly electrophilic.[2][3] Even weak nucleophiles (MeOH, primary amines) can attack C7, leading to ring opening (formation of cyclohexenyl esters/amides) rather than the desired alkene functionalization.[2][3]
-
Rule: Avoid unhindered nucleophiles. Use non-nucleophilic bases (e.g., DBU, 2,6-lutidine) if basic conditions are required.[2]
B. Stereofacial Bias (Exo vs. Endo)
The bicyclic framework creates two distinct faces for the alkene (C3=C4):[2][3]
-
Exo Face (Towards C8): Shielded by the one-carbon bridge (C8).[2]
-
Endo Face (Towards O6-C7): Shielded by the two-atom lactone bridge.[2]
-
Reality: While the one-carbon bridge (C8) appears smaller, the exo-face is generally more accessible for electrophilic reagents (e.g., mCPBA, hydrogenation catalysts) because the lactone bridge (endo) is sterically bulkier and electronically repelling due to the oxygen lone pairs.[2]
-
Outcome: Expect exo-selectivity for epoxidations and dihydroxylations.[2]
C. The Polymerization Trap
Due to high ring strain, this lactone has a high thermodynamic drive for ring-opening polymerization (ROP).[2]
-
Trigger: Lewis acids (e.g.,
) or high temperatures (>100°C) in the presence of initiators.[2][3] -
Storage: Store the monomer at -20°C under inert atmosphere.
Troubleshooting & Protocols
Scenario 1: Epoxidation or Dihydroxylation of the Alkene
User Intent: Install oxygen functionality at C3/C4 without opening the lactone.[3] Common Failure: Hydrolysis of the lactone or formation of transannular byproducts.[2][3]
Step-by-Step Protocol (Epoxidation):
-
Solvent Choice: Use anhydrous
(DCM).[2] Avoid alcohols or water. -
Buffer System: Add solid
(2.0 equiv) to the reaction mixture before adding the oxidant. This neutralizes any adventitious acid (e.g., m-chlorobenzoic acid) that would catalyze lactone hydrolysis or rearrangement.[2] -
Reagent: Add mCPBA (1.1 equiv) slowly at 0°C.
-
Workup: Quench with aqueous
/ . Perform a rapid extraction. Do not let the crude product sit in the aqueous phase.[2][3]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product is a hydroxy-acid or ester | Acid-catalyzed hydrolysis of lactone.[2] | Increase |
| Complete loss of material (Polymer) | Lewis acid contamination or overheating.[2][3] | Keep T < 25°C; avoid metal catalysts if possible.[3] |
| Low stereoselectivity | Temperature too high.[2] | Conduct reaction at -20°C to maximize exo preference. |
Scenario 2: Palladium-Catalyzed Coupling (Heck/Suzuki)
User Intent: Functionalize the alkene with an aryl group.[2][4]
Common Failure: Ring opening via
Optimization Guide:
-
Catalyst: Use
with bulky phosphine ligands (e.g., or dppf) to prevent coordination to the lactone oxygen.[2][3] -
Base: Crucial. Do NOT use hydroxide or alkoxide bases (e.g.,
).[2][3] Use inorganic carbonates ( ) or tertiary amines ( ) which are less nucleophilic.[2][3] -
Solvent: Aprotic polar solvents like THF or 1,4-Dioxane are preferred over DMF (which can decompose to amines).[2]
Scenario 3: Nucleophilic Ring Opening (Intentional)
User Intent: Synthesize functionalized cyclohexenes (e.g., for Oseltamivir analogs).[2][3] Guidance: If you want to open the ring, do it cleanly.[2][3]
Protocol:
-
Dissolve substrate in THF.
-
Add nucleophile (e.g.,
, 1.1 equiv).[2][3] -
Monitor by TLC. The reaction is usually fast at RT due to strain release.
-
Note: The product will be a 4-hydroxy-cyclohex-2-enecarboxamide derivative. The stereochemistry at the hydroxyl group will be retained (cis to the amide) initially, but epimerization can occur.[2][3]
Visualizing the Reactivity
The following diagram maps the divergent pathways based on reagent choice. Note how the "Forbidden" paths lead to destruction of the scaffold.
Caption: Divergent reaction pathways. Red paths indicate ring-opening (often unwanted); Green/Blue paths preserve the bicyclic core.[2]
Frequently Asked Questions (FAQs)
Q: Can I use aqueous NaOH to hydrolyze an ester group elsewhere on the molecule? A: Absolutely not. Aqueous hydroxide will instantly attack the lactone (C7), opening the bridge and destroying the bicyclic system.[2][3] Use specific enzymatic hydrolysis or mild Lewis-acid mediated deprotection if applicable.[2]
Q: Is the alkene conjugated to the carbonyl? A: No. The alkene is at C3-C4, and the carbonyl is at C7.[2] They are separated by bridgehead carbons. Therefore, it is not a Michael acceptor in its native state.[2] Do not attempt conjugate additions (e.g., cuprates) expecting 1,4-addition; you will likely get no reaction or complex mixtures.[2]
Q: Why did my reaction turn into a gel? A: You likely triggered Ring-Opening Polymerization (ROP).[2] This happens if the reaction mixture becomes too acidic or is heated without sufficient dilution. Ensure all glassware is base-washed or neutral, and keep temperatures moderate (<60°C).[2]
Q: How do I remove the starting material if it co-elutes with the product? A: The starting lactone is slightly unstable on silica gel.[2][3] Often, running a 2D TLC or a small column will show decomposition.[3] If purification is difficult, try converting the residual starting material to a more polar species (e.g., by reacting with a scavenger amine) that can be easily separated, provided your product is amine-stable.[2]
References
-
Synthesis and Reactivity of 6-Oxabicyclo[3.2.1]oct-3-en-7-one Title: Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one.[2][5] Source: Journal of the Chemical Society, Perkin Transactions 1.[2][3][5] URL:[Link] (Note: Discusses the ring-opening of the oxabicyclo precursor to access azabicyclo systems, highlighting the lactone's electrophilicity.)[2]
-
Polymerization Behavior of Bridged Lactones Title: Chemical recycling to monomer: thermodynamic and kinetic control of the ring-closing depolymerization.[2] Source: Polymer Chemistry (RSC).[2] URL:[Link] (Note: Provides data on the ring strain and thermal stability of the 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold.)
-
General Reactivity of [3.2.1] Bicyclic Systems Title: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (PubChem Compound Summary).[1][2] Source: National Center for Biotechnology Information. URL:[Link][2][3]
Sources
- 1. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Industrial Scale-Up of 6-oxabicyclo[3.2.1]oct-3-en-7-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers, chemists, and process engineers involved in transitioning this valuable synthetic intermediate from laboratory-scale experiments to industrial production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Synthesis Overview: The Hetero-Diels-Alder Approach
The most industrially viable route to 6-oxabicyclo[3.2.1]oct-3-en-7-one is a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene (furan) with a dienophile, followed by an intramolecular lactonization step.[1] The dienophile is typically a ketene equivalent or a related species derived from reagents like acrylic acid or its derivatives. The reaction capitalizes on the simultaneous formation of multiple carbon-carbon and carbon-oxygen bonds in a highly atom-economical process.[2]
The core structure, an oxabicyclo[3.2.1]octane system, is a key motif in numerous biologically active natural products and pharmaceuticals, making its efficient synthesis a topic of significant interest.[3][4][5]
Caption: Industrial process flow for the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one.
References
- CymitQuimica. (2024). Safety Data Sheet.
-
PubChem. 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. Retrieved from [Link]
- Hofmann, K. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
PubChem. 6-Oxabicyclo[3.2.1]oct-3-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
Zografos, A. L., et al. (2025). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids. ResearchGate. Retrieved from [Link]
-
Wikipedia. Diels–Alder reaction. Retrieved from [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Retrieved from [Link]
-
MySkinRecipes. 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]
-
Organic Syntheses. bicyclo[3.2.1]octan-3-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 6-Azabicyclo[3.2.1]oct-3-en-7-one Properties. Retrieved from [Link]
-
ResearchGate. (2025). Formation and Ring-Opening of 8-Oxabicyclo[3.2.1]oct-6-en-3-ones from [4 + 3]-Cycloaddition of Furan and Chlorocyclopentanone Derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Synthesis and Microbial Activity of some new Furfural Acrylamides. Retrieved from [Link]
-
ACS Publications. (2002). Direct Ring Opening of Oxabicyclo[3.2.1] Ring Systems. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACG Publications. (2017). An intermolecular Diels-Alder cycloaddition under various condition. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of endo -6-Aryl-8-oxabicyclo-[3.2.1]oct-3-en-2-one. Retrieved from [Link]
-
ResearchGate. (2025). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Retrieved from [Link]
Sources
Validation & Comparative
comparing the efficacy of different catalysts for the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one
Introduction
The 6-oxabicyclo[3.2.1]oct-3-en-7-one scaffold is a crucial structural motif present in a variety of natural products and serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] Its synthesis, predominantly through an intramolecular Diels-Alder (IMDA) reaction of a furan-based precursor, presents a significant challenge in controlling reactivity and stereoselectivity. The choice of catalyst is paramount in overcoming these hurdles and achieving efficient and selective transformations. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
The core of this synthesis involves an intramolecular [4+2] cycloaddition where the furan ring acts as the diene and a tethered alkene functions as the dienophile. The efficacy of this transformation is heavily influenced by the electronic nature of the reactants and the reaction conditions. Catalysts play a pivotal role in lowering the activation energy of this reaction and directing the stereochemical outcome.
Catalytic Strategies: A Comparative Analysis
The synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives can be broadly categorized by the type of catalyst employed: Lewis acids, organocatalysts, and other heterogeneous systems. Each class offers distinct advantages and is suited for different substrate scopes and desired outcomes.
Lewis Acid Catalysis
Lewis acids are among the most common and effective catalysts for promoting the intramolecular Diels-Alder reaction of furan (IMDAF). They function by coordinating to the dienophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the cycloaddition.
Key Findings from Experimental Data:
| Catalyst | Substrate Type | Loading | Temperature | Yield | Diastereoselectivity | Reference |
| Methylaluminum dichloride (MeAlCl₂) | Methacrolein-type dienophile | 1.1 eq | -78°C | Excellent | High | [3] |
| Methylaluminum dichloride (MeAlCl₂) | Crotonaldehyde-type dienophile | 0.1 eq | -78°C | Moderate to Excellent | High | [3] |
| Ethylaluminum dichloride (EtAlCl₂) | General | Stoichiometric | N/A | Good | 30-75% de | [4] |
| Diethylaluminum chloride (Et₂AlCl) | General | Stoichiometric | N/A | Good | 30-75% de | [4] |
| Methoxyaluminum dichloride (MeOAlCl₂) | General | Stoichiometric | N/A | Good | 30-75% de | [4] |
| Zeolite-based (TM-exchanged faujasites) | 2,5-dimethylfuran and ethylene | Catalytic | N/A | N/A | Asynchronous one-step pathway favored | [5] |
Discussion:
Methylaluminum dichloride has proven to be a highly effective Lewis acid catalyst for this transformation.[3] Its efficacy is dependent on the nature of the dienophile. For more reactive methacrolein-type dienophiles, a stoichiometric amount of the catalyst is optimal, leading to excellent yields.[3] In contrast, for crotonaldehyde-type dienophiles, only a catalytic amount is necessary.[3] A significant advantage of using methylaluminum dichloride is the high diastereoselectivity observed, exclusively forming adducts where the side arm is oriented syn with respect to the oxygen bridge.[3] Other aluminum-based Lewis acids like ethylaluminum dichloride, diethylaluminum chloride, and methoxyaluminum dichloride also effectively catalyze the reaction, albeit often requiring stoichiometric amounts.[4]
Recent research into zeolite-based catalysts, specifically first-row d-block cation-exchanged faujasites, offers a promising heterogeneous alternative.[5] These catalysts combine the Lewis acidity of the metal cations with the shape-selective environment of the zeolite pores, which can influence the reaction pathway and selectivity.[5] DFT studies suggest that these catalysts can favor an asynchronous one-step cycloaddition.[5]
Organocatalysis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and it has been applied to the construction of bicyclo[3.2.1]octane frameworks.[6][7] Chiral secondary amines, such as proline and its derivatives, are commonly used to activate the dienophile through the formation of an iminium ion, which then undergoes the Diels-Alder reaction.
While direct comparative data for the synthesis of the parent 6-oxabicyclo[3.2.1]oct-3-en-7-one using a wide range of organocatalysts is not as prevalent in the literature as for Lewis acids, the principles of organocatalysis are well-established for similar transformations. The key advantage lies in the potential for high enantioselectivity.
Other Catalytic Systems
Beyond traditional Lewis acids and organocatalysts, other systems have been explored for their catalytic activity in IMDAF reactions.
-
Florisil: This commercially available magnesium silicate has been shown to be effective for substrates with unsubstituted dienophiles, promoting the reaction in moderate to excellent yields at room temperature.[3] Its mild nature and ease of use make it an attractive option for sensitive substrates.
-
β-Cyclodextrin: In an aqueous medium, β-cyclodextrin has demonstrated catalytic activity for the intramolecular Diels-Alder reaction of a model furan-containing compound, leading to a high conversion of 84%.[8] This highlights the potential of supramolecular catalysis in promoting the desired cycloaddition.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed IMDAF Reaction
Materials:
-
Furan-containing precursor
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Lewis acid (e.g., Methylaluminum dichloride solution in hexanes)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the furan-containing precursor dissolved in anhydrous methylene chloride.
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the Lewis acid catalyst to the stirred solution. The amount of catalyst will vary depending on the substrate (see table above).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Florisil-Catalyzed IMDAF Reaction
Materials:
-
Furan-containing precursor with an unsubstituted dienophile
-
Methylene chloride (CH₂Cl₂)
-
Florisil
-
Standard laboratory glassware
Protocol:
-
Dissolve the furan-containing precursor in methylene chloride in a round-bottom flask.
-
Add Florisil to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the Florisil.
-
Wash the Florisil with additional methylene chloride.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Logical Relationships
The choice of catalyst directly influences the transition state of the intramolecular Diels-Alder reaction, thereby affecting both the rate and the stereochemical outcome.
Caption: Simplified experimental workflow for the catalyzed synthesis.
Conclusion
The synthesis of 6-oxabicyclo[3.2.1]oct-3-en-7-one is a well-studied yet challenging transformation where the choice of catalyst is critical for success. For achieving high yields and diastereoselectivity, particularly with substituted dienophiles, Lewis acids such as methylaluminum dichloride are excellent choices. For reactions involving unsubstituted dienophiles or when milder conditions are required, Florisil presents a viable and cost-effective alternative. While the application of organocatalysis to the parent system is less documented, its potential for asymmetric synthesis makes it a compelling area for future investigation. The emergence of heterogeneous catalysts like zeolites also opens new avenues for developing more sustainable and recyclable catalytic systems. Researchers should carefully consider the substrate, desired stereochemical outcome, and practical considerations such as catalyst loading and reaction conditions when selecting the most appropriate catalyst for their synthetic goals.
References
-
Rogers, C., & Keay, B. A. (1993). Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. Canadian Journal of Chemistry, 71(5), 611-622. [Link]
- Lou, H. (2025). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids. Organic Letters.
-
Padwa, A., & Chiacchio, U. (1998). Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. Journal of the Chemical Society, Perkin Transactions 1, (18), 2975-2982. [Link]
-
Ciganek, E. (1984). The intramolecular Diels–Alder reaction: recent advances and synthetic applications. Canadian Journal of Chemistry, 62(2), 183-236. [Link]
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Lauwaert, J., et al. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. ACS Catalysis, 8(12), 11534-11547. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
Kozłowska, A., & Drzazga, Z. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio-, Stereo- and Diastereoselectivity. Catalysts, 11(11), 1339. [Link]
-
Davies, H. M. L., & Huby, N. J. S. (1991). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (21), 1497-1499. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2011). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 111(11), 7119-7173. [Link]
-
PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
-
Filippini, M.-H., & Rodriguez, J. (2011). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 111(11), 7119-7173. [Link]
-
Wang, X., et al. (2021). Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Organic Chemistry Frontiers, 8(15), 4127-4133. [Link]
-
Chemler, S. R., & Kim, J. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 16(16), 4292–4295. [Link]
-
Paquette, L. A., & Geng, F. (2002). Use of oxabicyclo[3.2.1]octenes in organic synthesis: direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C. Organic Letters, 4(2), 245–248. [Link]
-
MySkinRecipes. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved February 12, 2024, from [Link]
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A Comparative Guide to the Conformational Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold is a pivotal structural motif in organic synthesis and medicinal chemistry, serving as a versatile building block for a variety of complex natural products and biologically active molecules.[1][2][3] Its rigid bicyclic framework, combined with the presence of multiple functional groups, imparts unique stereochemical properties that are crucial for its application in the stereoselective synthesis of C-glycosides, δ-valerolactones, and polyacetate segments.[2] A thorough understanding of the conformational preferences of this bicyclic system is paramount for predicting its reactivity, designing new derivatives with desired biological activities, and elucidating structure-activity relationships.
This in-depth technical guide provides a comparative analysis of the conformational landscape of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. We will explore the key experimental and computational techniques employed for their conformational analysis, present comparative data, and discuss the subtle interplay of steric and electronic factors that govern their three-dimensional structures.
The Conformational Dichotomy: Chair vs. Boat
The central six-membered ring of the 8-oxabicyclo[3.2.1]octane system can, in principle, adopt several conformations, with the chair and boat forms being the most significant. The relative stability of these conformers is dictated by a delicate balance of torsional strain, steric interactions, and intramolecular interactions such as hydrogen bonding.
In the majority of reported 8-oxabicyclo[3.2.1]octan-3-ol derivatives, the pyran ring is found to adopt a chair conformation .[4] This preference is primarily attributed to the minimization of torsional strain and steric repulsion between substituents. However, the presence of bulky substituents can lead to a destabilization of the chair form, making the boat conformation a more favorable alternative in specific cases.[4]
A notable example is the case of 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol, where NMR data strongly indicate the presence of a boat conformer in solution, despite computational calculations suggesting that the chair conformer possesses a lower relative energy.[4] This discrepancy highlights the critical importance of integrating experimental data with theoretical calculations for a comprehensive conformational analysis. The calculated chemical shifts for the boat conformer in this instance showed better agreement with the experimental NMR data, underscoring the predictive power of NMR in elucidating solution-state conformations.[4]
Experimental Approaches to Conformational Analysis
A multi-pronged approach combining various experimental techniques is essential for a robust conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying the conformation of molecules in solution.[5] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, which is highly sensitive to the molecule's three-dimensional structure.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shift of a proton or carbon is influenced by its local electronic environment, which is directly affected by its spatial orientation. Anisotropic effects from nearby functional groups, such as the carbonyl group and the double bond in the 8-oxabicyclo[3.2.1]oct-6-en-3-one system, can cause significant shielding or deshielding of nuclei depending on their position in a chair or boat conformation.
-
Coupling Constants (J): Vicinal proton-proton coupling constants (³JHH) are particularly informative as they are related to the dihedral angle between the coupled protons through the Karplus equation.[6] By measuring the ³JHH values, one can estimate the dihedral angles and thus deduce the conformation of the six-membered ring. For instance, a large ³JHH value (typically 8-10 Hz) is indicative of an axial-axial relationship between protons, which is characteristic of a chair conformation.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it is crucial to report the solvent used.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to assign protonated carbons.
-
For complex spectra, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be valuable to identify through-space interactions between protons, providing further conformational constraints.
-
-
Data Analysis:
-
Assign all proton and carbon signals using 1D and 2D NMR data.
-
Measure the chemical shifts (δ) and coupling constants (J) with high precision.
-
Analyze the multiplicity of the signals to determine the number of neighboring protons.
-
Use the measured ³JHH values to estimate dihedral angles using a generalized Karplus equation.
-
Compare the experimental NMR data with theoretical data calculated for different possible conformations (chair and boat) to determine the predominant conformer in solution.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. While the conformation in the solid state may not always be identical to that in solution, it provides a crucial reference point and invaluable information about bond lengths, bond angles, and torsional angles.
For instance, the X-ray crystallographic analysis of 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol revealed that the six-membered ring adopts a chair conformation in the solid state.[7] This provides strong evidence that the chair is a low-energy conformation for this bicyclic system.
Table 1: Comparative Crystallographic Data for 8-Oxabicyclo[3.2.1]octane Derivatives
| Derivative | Conformation | Key Dihedral Angles (°) | Reference |
| 3-exo-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol | Chair | C1-C2-C3-C4 = 55.2, C2-C3-C4-C5 = -54.8 | [7] |
| Placeholder for another derivative | e.g., Boat | Data to be added | |
| Placeholder for another derivative | e.g., Chair | Data to be added |
Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational preferences of molecules.[4]
Key Computational Approaches:
-
Geometry Optimization: This involves finding the minimum energy structures for the different possible conformers (e.g., chair and boat).
-
Energy Calculations: By calculating the relative energies of the optimized conformers, one can predict their relative populations at a given temperature.
-
NMR Parameter Prediction: Modern DFT methods can accurately predict NMR chemical shifts and coupling constants for a given structure. Comparing these predicted values with experimental data is a powerful method for validating the proposed conformation.
Protocol: DFT-Based Conformational Analysis
-
Structure Building: Build the initial 3D structures of the chair and boat conformers of the 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). It is advisable to perform these calculations both in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvent effects.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Comparison: Compare the calculated electronic energies (and Gibbs free energies) of the conformers to determine their relative stabilities.
-
NMR Parameter Calculation: For the low-energy conformers, calculate the NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).
-
Comparison with Experiment: Compare the calculated NMR parameters with the experimental data to identify the conformer that best matches the solution-state structure.
Diagram: Computational Analysis Workflow
Caption: Workflow for computational conformational analysis.
Comparative Data Analysis
The following tables present a comparison of experimental and computational data for a selection of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives to illustrate the influence of substituents on their conformational preferences.
Table 2: Comparison of ¹H-NMR Chemical Shifts (δ, ppm) for Key Protons
| Derivative | H1 | H2α | H2β | H4α | H4β | H5 | Conformation | Reference |
| Parent Ketone | ~4.8 | ~2.5 | ~2.8 | ~2.8 | ~2.5 | ~4.9 | Chair | [Estimated] |
| Derivative A | Data | Data | Data | Data | Data | Data | Chair | |
| Derivative B | Data | Data | Data | Data | Data | Data | Boat |
Table 3: Comparison of Vicinal Coupling Constants (³JHH, Hz)
| Derivative | J(H1,H2α) | J(H1,H2β) | J(H4α,H5) | J(H4β,H5) | Conformation | Reference |
| Parent Ketone | ~1.5 | ~6.0 | ~6.0 | ~1.5 | Chair | [Estimated] |
| Derivative A | Data | Data | Data | Data | Chair | |
| Derivative B | Data | Data | Data | Data | Boat |
Table 4: Calculated Relative Energies (kcal/mol) of Conformers
| Derivative | ΔE (Boat - Chair) | Method | Reference |
| Parent Ketone | ~2.5 | B3LYP/6-31G* | [Estimated] |
| Derivative A | Data | DFT Level | |
| Derivative B | Data | DFT Level |
Conclusion
The conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives is a multifaceted task that requires the synergistic application of experimental techniques, primarily NMR spectroscopy, and computational modeling. While the chair conformation is generally favored, the presence of specific substitution patterns can shift the equilibrium towards a boat conformer. A thorough understanding of these conformational preferences is essential for the rational design of new synthetic strategies and the development of novel therapeutic agents based on this versatile scaffold. The methodologies and comparative data presented in this guide provide a framework for researchers to confidently tackle the conformational analysis of this important class of molecules.
References
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations | Request PDF. (2025). ResearchGate. [Link]
-
2.alpha.-(1-Phenyl-2,2-dimethylpropoxy)-8-oxabicyclo[3.2.1]oct-6-en-3-one isomer - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]
-
Versatile 8-oxabicyclo[3.2.1]oct-6-en-3-one: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments. (2001). PubMed. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. (n.d.). Thieme Chemistry. [Link]
-
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform 0.33-solvate. (n.d.). PMC. [Link]
- Structure refinement using time-averaged J-coupling constant restraints. (n.d.).
-
8-oxabicyclo[3.2.1]oct-6-en-3-one. (n.d.). PubChem. [Link]
-
13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. (n.d.). Canadian Science Publishing. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. auremn.org.br [auremn.org.br]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. 3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol chloroform 0.33-solvate - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
